4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde
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Overview
Description
4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde is a chemical compound with the molecular formula C15H22N2O2 It is a piperazine derivative, which means it contains a piperazine ring, a common structural motif in medicinal chemistry
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn2 pathway for primary halides, and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological and pharmaceutical activity .
Result of Action
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde typically involves the reaction of 4-ethylphenol with 2-chloroethylpiperazine under basic conditions to form the intermediate 4-[2-(4-ethylphenoxy)ethyl]piperazine. This intermediate is then oxidized using an appropriate oxidizing agent, such as pyridinium chlorochromate (PCC), to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carboxylic acid
Reduction: 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-methanol
Substitution: Products depend on the nucleophile used, such as 4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-amine
Scientific Research Applications
4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Methylphenoxy)ethyl]piperazine-1-carbaldehyde
- 4-[2-(4-Propylphenoxy)ethyl]piperazine-1-carbaldehyde
- 4-[2-(4-Isopropylphenoxy)ethyl]piperazine-1-carbaldehyde
Uniqueness
4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde is unique due to the presence of the ethyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, this compound may exhibit distinct pharmacological properties and binding affinities, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
4-[2-(4-ethylphenoxy)ethyl]piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-14-3-5-15(6-4-14)19-12-11-16-7-9-17(13-18)10-8-16/h3-6,13H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNOQWROULPEQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2CCN(CC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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